methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, but let’s break it down. It contains a pyrazole ring, a thiophene ring, and a carboxylate group.
- The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. It often exhibits interesting biological activities.
- The thiophene ring is a five-membered heterocycle containing sulfur. It’s commonly found in pharmaceuticals and agrochemicals.
- The carboxylate group is a functional group consisting of a carbonyl (C=O) and an oxygen atom (O) bonded to a carbon ©. It imparts acidity and solubility.
- Overall, this compound combines diverse structural features, suggesting potential versatility.
Preparation Methods
Synthetic Routes: One possible synthetic route involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.
Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst. The boron reagent (e.g., boronic acid or boronate ester) reacts with an aryl halide (e.g., bromide or chloride) to form the desired product.
Industrial Production: While I don’t have specific industrial methods for this compound, academic research provides insights into its synthesis.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (as mentioned earlier), strong acids, and reducing agents.
Major Products: Depending on the reaction conditions, it could yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: Investigating its reactivity, designing analogs, and exploring new synthetic routes.
Biology: Assessing its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).
Medicine: Evaluating its pharmacological properties (e.g., anti-inflammatory, antitumor, or antimicrobial effects).
Industry: Exploring applications in materials science (e.g., organic electronics, polymers).
Mechanism of Action
- Unfortunately, specific information about its mechanism of action isn’t readily available. Further research would be needed to elucidate this aspect.
- understanding its molecular targets (e.g., specific enzymes or receptors) and associated pathways would be crucial.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the combination of pyrazole, thiophene, and carboxylate).
Similar Compounds: While I don’t have a direct list, related compounds might include other pyrazole derivatives, thiophenes, and carboxylates.
Remember that this compound’s complexity offers exciting avenues for exploration in both research and practical applications.
Properties
Molecular Formula |
C16H15F3N4O5S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
methyl 2-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H15F3N4O5S/c1-7-12(23(26)27)13(16(17,18)19)21-22(7)6-10(24)20-14-11(15(25)28-2)8-4-3-5-9(8)29-14/h3-6H2,1-2H3,(H,20,24) |
InChI Key |
APAZAVKCCURGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.